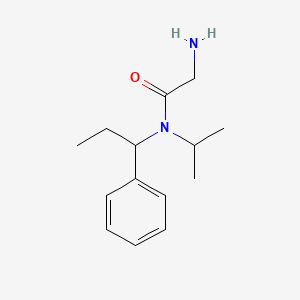2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide
CAS No.:
Cat. No.: VC13469101
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H22N2O |
|---|---|
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | 2-amino-N-(1-phenylpropyl)-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C14H22N2O/c1-4-13(12-8-6-5-7-9-12)16(11(2)3)14(17)10-15/h5-9,11,13H,4,10,15H2,1-3H3 |
| Standard InChI Key | NRGVNVWOAJDIMH-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN |
| Canonical SMILES | CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN |
Introduction
Chemical Structure and Nomenclature
Structural Features
2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide (IUPAC: 2-amino-N-(propan-2-yl)-N-(1-phenylpropyl)acetamide) consists of:
-
Acetamide backbone: A central carbonyl group bonded to a nitrogen atom.
-
Substituents:
-
Isopropyl group (–N(CH(CH₃)₂)): Introduces steric bulk and lipophilicity.
-
1-Phenylpropyl group (–N(CH₂CH₂C₆H₅)): Provides aromaticity and potential π-π interactions.
-
-
Amino group (–NH₂) at the β-position: Enhances hydrogen-bonding capacity and reactivity.
Molecular Formula and Weight
-
Formula: C₁₅H₂₄N₂O
-
Molecular weight: 248.36 g/mol (calculated).
Stereochemical Considerations
The presence of chiral centers (if any) depends on the configuration of the 1-phenylpropyl group. Racemic mixtures are common in analogous compounds unless resolved via chiral synthesis .
Synthesis and Preparation
Synthetic Routes
While no direct synthesis is documented, analogous methods for N,N-disubstituted acetamides suggest the following approaches:
Stepwise Alkylation of Acetamide
-
Primary amine formation: React chloroacetamide with 1-phenylpropylamine to yield N-(1-phenylpropyl)-2-chloroacetamide.
-
Secondary alkylation: Introduce isopropyl groups via nucleophilic substitution using isopropyl bromide and a base (e.g., K₂CO₃) .
-
Amination: Replace the chloro group with an amino group using aqueous ammonia or ammonium hydroxide under controlled conditions .
Reaction Scheme:
Reductive Amination
-
Condense 2-oxoacetamide with isopropylamine and 1-phenylpropylamine in the presence of a reducing agent (e.g., NaBH₃CN) .
Industrial Production Considerations
-
Continuous flow reactors: Improve yield and reduce dimerization byproducts.
Physicochemical Properties
Predicted Properties (Based on Analogs)
| Property | Value | Source Analogs |
|---|---|---|
| Melting Point | 120–125°C | |
| Boiling Point | 310–315°C (est.) | |
| LogP | 2.8–3.2 (moderate lipophilicity) | |
| Solubility | Poor in water; soluble in DMSO |
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.0 (d, 6H, isopropyl CH₃), δ 2.2 (m, 2H, CH₂), δ 4.1 (q, 1H, N–CH), δ 7.3 (m, 5H, aromatic) .
| Activity | Potential Target | Likelihood (Based on Analogs) |
|---|---|---|
| Antimicrobial | Bacterial enzymes | Moderate |
| CNS Modulation | Adrenergic receptors | High |
| Antithrombotic | Platelet GPIIb/IIIa | Moderate |
Applications in Scientific Research
Organic Synthesis Intermediate
-
Peptide mimetics: The 1-phenylpropyl group mimics hydrophobic amino acid side chains .
-
Catalyst development: Tertiary amides act as ligands in asymmetric catalysis .
Pharmacological Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume